molecular formula C4HF9 B1604950 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane CAS No. 382-24-1

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B1604950
CAS No.: 382-24-1
M. Wt: 220.04 g/mol
InChI Key: IMRLDNHHTCXOOR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound with the molecular formula C4H2F9. This compound is characterized by the presence of both trifluoromethyl and hexafluoropropane groups, making it highly fluorinated and chemically stable. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, low reactivity, and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the introduction of trifluoromethyl and hexafluoropropane groups into a suitable precursor. One common method is the reaction of a trifluoromethylating agent with a hexafluoropropane precursor under controlled conditions. For example, the reaction of trifluoromethyl iodide with hexafluoropropane in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production methods are designed to ensure high yield and purity of the final product while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while radical reactions can introduce additional functional groups.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane exerts its effects is primarily related to its chemical stability and resistance to metabolic degradation. The presence of multiple fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of trifluoromethyl and hexafluoropropane groups, which confer exceptional stability and resistance to chemical and biological degradation. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRLDNHHTCXOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191582
Record name 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-24-1
Record name 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Reactant of Route 2
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
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2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
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2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Reactant of Route 5
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Reactant of Route 6
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane

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